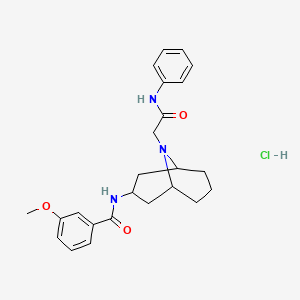
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMS-986142 and is a selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 plays a crucial role in the immune system and is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in various autoimmune diseases and inflammatory disorders.
Wirkmechanismus
TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system and are involved in the pathogenesis of various autoimmune diseases and inflammatory disorders. Inhibition of TYK2 blocks the signaling pathway of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been shown to be a selective inhibitor of TYK2. Inhibition of TYK2 leads to a reduction in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. This reduction in cytokine signaling leads to a reduction in inflammation and autoimmune responses. The compound has also been shown to have antitumor activity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has been optimized to yield high purity and high yield of the final product. The compound has also been extensively characterized in preclinical studies. However, the compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and metabolic stability. These limitations need to be addressed in future studies to improve the therapeutic potential of the compound.
Zukünftige Richtungen
For 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide include further optimization of the synthesis method to improve the yield and purity of the final product. The compound's pharmacokinetic properties need to be improved to increase its bioavailability and metabolic stability. The compound's therapeutic potential needs to be further studied in preclinical and clinical studies to evaluate its efficacy and safety in various autoimmune diseases and inflammatory disorders. The compound's antitumor activity needs to be further studied to evaluate its potential as an anticancer agent.
Synthesemethoden
The synthesis of 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 3,3,3-trifluoropropylamine, which is reacted with cyclopentanone to form 3-amino-3-(cyclopentylamino)propan-1-ol. This intermediate is then treated with phosgene to form the corresponding isocyanate, which is then reacted with ammonia to form 3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide has shown therapeutic potential in various autoimmune diseases and inflammatory disorders. It has been shown to be a selective inhibitor of TYK2, which is involved in the signaling pathway of various cytokines. Inhibition of TYK2 has been shown to have therapeutic benefits in diseases such as psoriasis, multiple sclerosis, and inflammatory bowel disease. The compound has also been shown to have antitumor activity in preclinical studies.
Eigenschaften
IUPAC Name |
3-amino-N-(3,3,3-trifluoropropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)3-4-14-8(15)6-1-2-7(13)5-6/h6-7H,1-5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHMAXBMSMKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NCCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)

